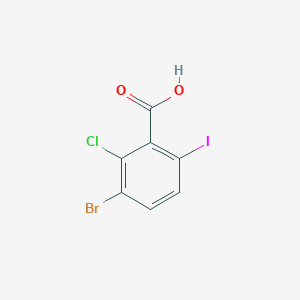

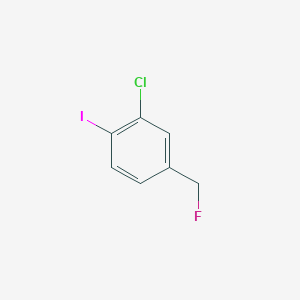

3-Bromo-2-chloro-6-iodobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Bromo-2-chloro-6-iodobenzoic acid” is a chemical compound with the CAS Number: 2091247-87-7 . It has a molecular weight of 361.36 . The compound is a solid powder at ambient temperature .

Molecular Structure Analysis

The IUPAC name of the compound is this compound . The InChI code is 1S/C7H3BrClIO2/c8-3-1-2-4 (10)5 (6 (3)9)7 (11)12/h1-2H, (H,11,12) .Physical And Chemical Properties Analysis

“this compound” is a solid powder at ambient temperature . It has a molecular weight of 361.36 . More specific physical and chemical properties are not provided in the search results.科学的研究の応用

Environmental Impact and Degradation

Research on similar halobenzoic acids, such as 2-bromobenzoic acid, has been conducted to understand their environmental degradation. A strain of Pseudomonas aeruginosa capable of degrading 2-halobenzoates and certain dihalobenzoates demonstrates the microbial potential for environmental cleanup of halogenated aromatic compounds (Higson & Focht, 1990).

Chemical Synthesis and Reactions

The ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids using hindered lithium dialkylamides highlights a method to synthesize 2-substituted-3-halobenzoic acids, demonstrating the reactivity and utility of halobenzoic acids in organic synthesis (Gohier & Mortier, 2003).

Catalyst-free Reactions

Catalyst-free P-C coupling reactions of halobenzoic acids under microwave irradiation in water have been explored, indicating the potential for more sustainable and efficient synthetic routes in organic chemistry (Jablonkai & Keglevich, 2015).

Halogen Bonding in Crystal Engineering

The study of halogen bonding, particularly involving halobenzoates, has provided insights into molecular design and crystal engineering. These interactions are crucial for understanding the structural determinants in various chemical compounds (Pigge, Vangala, & Swenson, 2006).

Luminescent and Structural Properties

Research into the effect of 4-halogenobenzoate ligands on lanthanide complexes has revealed how different halogens influence the luminescent and structural properties of these complexes. This has implications for materials science, particularly in the development of new luminescent materials (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the following hazard statements: H302+H312+H332;H315;H319;H335 . This means it can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation .

作用機序

Mode of Action

It’s known that halogenated benzoic acids can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-chloro-6-iodobenzoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes .

特性

IUPAC Name |

3-bromo-2-chloro-6-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRFJVJQICPYLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)Cl)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2929877.png)

![2-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2929881.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2929886.png)

![4-(4-methylphenyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2929891.png)

![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2929893.png)